2'-Deoxyinosine-5'-O-monophosphorothioate

nuclease resistance phosphorothioate stability oligonucleotide half‑life

2′-Deoxyinosine-5′-O-monophosphorothioate (5′-dIMPS, CAS 771477-45-3) is a sulfur-modified nucleotide analogue in which a non-bridging oxygen of the 5′-phosphate group of 2′-deoxyinosine-5′-monophosphate (dIMP) is replaced by sulfur. The compound is supplied as a sodium salt with >97% HPLC purity (λmax 249 nm, ε = 12 000 L·mol⁻¹·cm⁻¹).

Molecular Formula C10H13N4O6PS
Molecular Weight 348.27 g/mol
CAS No. 771477-45-3
Cat. No. B12071463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyinosine-5'-O-monophosphorothioate
CAS771477-45-3
Molecular FormulaC10H13N4O6PS
Molecular Weight348.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O
InChIInChI=1S/C10H13N4O6PS/c15-5-1-7(20-6(5)2-19-21(17,18)22)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,22)/t5-,6+,7+/m0/s1
InChIKeyOIMZIMLEKJDIHK-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxyinosine-5′-O-monophosphorothioate (5′-dIMPS) CAS 771477-45-3 – Procurement-Relevant Identity and Core Chemical Features


2′-Deoxyinosine-5′-O-monophosphorothioate (5′-dIMPS, CAS 771477-45-3) is a sulfur-modified nucleotide analogue in which a non-bridging oxygen of the 5′-phosphate group of 2′-deoxyinosine-5′-monophosphate (dIMP) is replaced by sulfur [1]. The compound is supplied as a sodium salt with >97% HPLC purity (λmax 249 nm, ε = 12 000 L·mol⁻¹·cm⁻¹) [1]. The phosphorothioate moiety confers resistance to nucleolytic degradation and provides a thiol-reactive handle for chemoselective conjugation via disulfide bond formation or SH-reactive reporters [2]. Combined with the degenerate base‑pairing capacity of the deoxyinosine nucleobase, 5′-dIMPS serves as a dual-function building block for constructing nuclease‑resistant, hybridization‑versatile oligonucleotides [3].

Why 5′-dIMPS (CAS 771477-45-3) Cannot Be Replaced by Other Nucleotide Phosphorothioates or Natural dIMP


Direct substitution of 5′-dIMPS with its natural phosphodiester counterpart 5′-dIMP eliminates both nuclease resistance and the thiol‑reactive conjugation site, while replacement with base‑specific phosphorothioates (e.g., dAMPS, dGMPS, dCMPS, TMPS) forfeits the degenerate base‑pairing capability required for broad‑spectrum hybridization . The sulfur atom fundamentally alters the metabolic processing pathway: Hint‑1 phosphoramidase converts nucleoside 5′-O‑monophosphorothioates to the corresponding 5′-phosphates with release of H₂S, whereas natural dIMP is dephosphorylated by 5′-nucleotidases through an entirely distinct route [1]. These orthogonal chemical, enzymatic and hybridization profiles mean that no single in‑class analogue can recapitulate the full functional profile of 5′-dIMPS.

Quantitative Differentiation Evidence for 5′-dIMPS (2′-Deoxyinosine-5′-O-monophosphorothioate, CAS 771477-45-3)


Phosphorothioate Backbone Confers Nuclease Resistance Over Natural Phosphodiester

Oligonucleotides bearing phosphorothioate (PS) internucleotide linkages are substantially more resistant to nucleolytic degradation than unmodified phosphodiester (PO) oligonucleotides. Capaccioli et al. demonstrated that PS‑modified duplex DNA retains 96.5 % transcription efficiency after exposure to DNase I and Bal31 nucleases, whereas the unmodified phosphodiester control dropped to 33.5 % [1]. Natural phosphodiester oligonucleotides are degraded in serum with half‑lives typically <1 h; PS modification extends half‑life to >10 h in many biological matrices [2]. While data specific to the 5′-dIMPS monomer are not yet published, the class‑level behaviour of phosphorothioate‑containing oligomers directly applies when 5′-dIMPS is incorporated into a synthetic strand.

nuclease resistance phosphorothioate stability oligonucleotide half‑life

Thiol‑Reactive Sulfur Handle Enables Chemoselective Conjugation Absent in dIMP

The sulfur atom in the phosphorothioate group of 5′-dIMPS acts as a soft nucleophile, enabling selective modification with SH‑reactive reporters (maleimide, iodoacetamide) or reversible disulfide bond formation with thiol‑containing biomolecules [1]. This property is entirely absent in 5′-dIMP, which contains only oxygen atoms at the phosphate. The consequence is a qualitative functional difference: 5′-dIMPS can be used to covalently attach fluorophores, affinity tags, or surface anchors post‑synthetically, whereas dIMP cannot participate in such conjugation chemistries.

bioconjugation thiol‑reactive disulfide linkage

Deoxyinosine Base Extends Hybridization Versatility Beyond Standard Nucleotide Phosphorothioates

The deoxyinosine nucleobase forms hydrogen bonds with all four natural DNA bases, with relative pairing strengths: dI:dC > dI:dA > dI:dG > dI:dT . This contrasts with standard nucleoside phosphorothioates (dAMPS, dGMPS, dCMPS, TMPS), which exhibit strict Watson‑Crick specificity. In quantitative terms, replacing a single dG with dI in an oligonucleotide duplex reduces the melting temperature (Tm) by approximately 5–8 °C, whereas a standard mismatch typically causes a Tm drop of ≥10 °C . This milder Tm penalty enables the design of degenerate PCR primers and hybridisation probes with reduced complexity while preserving adequate duplex stability.

degenerate hybridization universal base primer design

Dual dI + Phosphorothioate Modification Improves Endonuclease V Cleavage Accuracy in NGS Probes

Li et al. (2012) demonstrated that oligonucleotide probes containing both deoxyinosine and deoxynucleoside phosphorothioate modifications achieve accurate endonuclease V cleavage at the intended position, enabling unambiguous base calling over 5 ligation cycles with a read length of up to 25 bp [1]. The phosphorothioate moiety suppressed undesired cleavage at secondary sites, an effect not achieved by probes modified with deoxyinosine alone. The study provides direct evidence that the combination of dI and phosphorothioate—precisely the dual functionality embodied in 5′-dIMPS—is critical for maximizing cleavage fidelity in sequencing‑by‑ligation workflows.

endonuclease V sequencing‑by‑ligation probe design

Hint‑1‑Mediated Desulfuration Distinguishes Metabolic Fate from Natural dIMP Clearance

Ozga et al. (2010) identified Hint‑1 as the principal enzyme responsible for desulfuration of nucleoside 5′-O‑monophosphorothioates, converting them to the corresponding 5′-phosphates with concomitant release of hydrogen sulfide [1]. The relative Hint‑1 desulfuration rates for characterised (d)NMPS are: GMPS > AMPS > dGMPS ≥ CMPS > UMPS > dAMPS ≫ dCMPS > TMPS [1]. Although 5′-dIMPS was not included in this specific ranking, the study confirms that 2′-deoxyribonucleoside phosphorothioates are Hint‑1 substrates. By contrast, natural 5′-dIMP is dephosphorylated by 5′-nucleotidases (EC 3.1.3.5), a distinct enzymatic pathway [2]. This divergence in metabolic processing means that 5′-dIMPS and dIMP have fundamentally different intracellular lifetimes and catabolic products.

Hint‑1 phosphoramidase H₂S release

Procurement‑Relevant Application Scenarios for 5′-dIMPS (2′-Deoxyinosine-5′-O-monophosphorothioate, CAS 771477-45-3)


Thioaptamer Library Construction Requiring Degenerate Contact Positions

In thioaptamer selection campaigns (e.g., bead‑based SELEX using phosphorothioate‑modified libraries), 5′-dIMPS enables the incorporation of deoxyinosine at positions requiring conformational flexibility or degenerate target contacts while maintaining backbone nuclease resistance [1]. The thiol‑reactive sulfur additionally allows post‑selection conjugation of the aptamer to reporter groups or surfaces without disrupting the binding interface [2].

Degenerate PCR Primer Synthesis for Metagenomics or Consensus Amplification

5′-dIMPS is the phosphorothioate monomer of choice for constructing degenerate PCR primers. The deoxyinosine base reduces primer pool complexity at ambiguous codon positions while the phosphorothioate modification protects primer 5′ and 3′ termini from exonuclease degradation during amplification directly from crude biological specimens .

Endonuclease V‑Cleavable Probe Manufacturing for Next‑Generation Sequencing

The sequencing‑by‑ligation probe architecture validated by Li et al. (2012) requires the simultaneous presence of deoxyinosine (to direct endonuclease V cleavage) and phosphorothioate linkages (to suppress secondary cleavage sites). 5′-dIMPS serves as the monomeric building block for solid‑phase synthesis of these dual‑modified probes, enabling high‑fidelity base calling across 5 sequential ligation cycles [3].

Enzyme Mechanistic Studies of Hint‑1 Phosphoramidase and H₂S Release

Investigators characterising Hint‑1 substrate specificity or studying the kinetics of H₂S generation from phosphorothioate prodrugs can employ 5′-dIMPS as a defined substrate. The compound‘s desulfuration by Hint‑1 produces stoichiometric H₂S, which can be quantified using fluorescent probes or amperometric sensors [4]. The distinct deoxyinosine base allows chromatographic or mass spectrometric discrimination from other (d)NMPS substrates in multiplexed assays.

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